molecular formula C14H11ClN2O B13785488 3-Benzyl-5-chloro-1H-indazol-6-ol

3-Benzyl-5-chloro-1H-indazol-6-ol

Cat. No.: B13785488
M. Wt: 258.70 g/mol
InChI Key: PKCICKWXQNXFPS-UHFFFAOYSA-N
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Description

3-Benzyl-5-chloro-1H-indazol-6-ol is a heterocyclic compound belonging to the indazole family Indazoles are known for their diverse biological activities and are used in various medicinal applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-5-chloro-1H-indazol-6-ol can be achieved through several methods, including transition metal-catalyzed reactions and reductive cyclization reactions. One common approach involves the cyclization of benzyl-substituted benzylidenehydrazine with hydrazine . Another method includes the use of Cu(OAc)2 as a catalyst for the formation of N-N bonds in the presence of oxygen .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-5-chloro-1H-indazol-6-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: Halogen substitution reactions can replace the chloro group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various halogenated derivatives.

Scientific Research Applications

3-Benzyl-5-chloro-1H-indazol-6-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Benzyl-5-chloro-1H-indazol-6-ol involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzyl-5-chloro-1H-indazol-6-ol stands out due to its unique combination of a benzyl group and a chloro group on the indazole ring. This structural configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H11ClN2O

Molecular Weight

258.70 g/mol

IUPAC Name

3-benzyl-5-chloro-2H-indazol-6-ol

InChI

InChI=1S/C14H11ClN2O/c15-11-7-10-12(6-9-4-2-1-3-5-9)16-17-13(10)8-14(11)18/h1-5,7-8,18H,6H2,(H,16,17)

InChI Key

PKCICKWXQNXFPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=C3C=C(C(=CC3=NN2)O)Cl

Origin of Product

United States

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